molecular formula C6H15NO B13537019 1-Isopropoxypropan-2-amine

1-Isopropoxypropan-2-amine

Cat. No.: B13537019
M. Wt: 117.19 g/mol
InChI Key: OVBQUDFVVLIUPF-UHFFFAOYSA-N
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Description

1-Isopropoxypropan-2-amine (IUPAC name: this compound) is a secondary amine featuring an isopropoxy (–OCH(CH₃)₂) group at the first carbon and an amine (–NH₂) group at the second carbon of a propane backbone. Compounds with alkoxy-amine substitution patterns, such as 1-methoxy-2-propanamine (methoxyisopropylamine) and 1-ethoxypropan-2-amine, share similar reactivity and functional versatility . These compounds are typically liquid at room temperature, with boiling points influenced by substituent size and polarity. For instance, methoxyisopropylamine boils at 98°C , while bulkier substituents like isopropoxy likely increase boiling points due to enhanced van der Waals interactions.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

1-propan-2-yloxypropan-2-amine

InChI

InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3

InChI Key

OVBQUDFVVLIUPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxypropan-2-amine can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:

(CH3)2CHOH+NH3(CH3)2CHNH2+H2O\text{(CH}_3\text{)}_2\text{CHOH} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHNH}_2 + \text{H}_2\text{O} (CH3​)2​CHOH+NH3​→(CH3​)2​CHNH2​+H2​O

This method yields the desired amine along with water as a byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxypropan-2-amine undergoes various chemical reactions typical of amines. These include:

    Protonation: The amine group can be protonated to form an ammonium ion.

    Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.

    Acylation: Reaction with acid chlorides or anhydrides to form amides.

    Condensation: Reaction with carbonyl compounds to form imines

Common Reagents and Conditions:

    Protonation: Acids such as hydrochloric acid or sulfuric acid.

    Alkylation: Alkyl halides like methyl iodide or ethyl bromide.

    Acylation: Acid chlorides or anhydrides in the presence of a base.

    Condensation: Carbonyl compounds like aldehydes or ketones.

Major Products Formed:

    Protonation: Ammonium salts.

    Alkylation: Secondary or tertiary amines.

    Acylation: Amides.

    Condensation: Imines.

Mechanism of Action

The mechanism of action of 1-Isopropoxypropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-isopropoxypropan-2-amine and related compounds:

Compound Name Molecular Formula Substituent(s) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
This compound C₆H₁₅NO –OCH(CH₃)₂ at C1 Not reported Not reported Intermediate in agrochemical synthesis
1-Methoxy-2-propanamine C₄H₁₁NO –OCH₃ at C1 98 Not reported Precursor for herbicides (e.g., dimethenamid)
1-Ethoxypropan-2-amine (HCl salt) C₅H₁₂ClNO –OCH₂CH₃ at C1 Not reported Not reported Pharmaceutical intermediate
Isopropylamine (2-aminopropane) C₃H₉N –NH₂ at C2, no alkoxy 33–34 0.69 Solvent, rubber vulcanization agent
1-(2-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO –OCH₃ on phenyl at C2 Not reported Not reported Psychoactive analog (2-methoxyamphetamine)
Mexiletine hydrochloride C₁₁H₁₈ClNO –O–C₆H₃(CH₃)₂ at C1 Not reported Not reported Antiarrhythmic drug

Key Observations:

Substituent Effects on Physical Properties: Alkoxy Group Size: Larger substituents (e.g., isopropoxy vs. methoxy) increase molecular weight and likely elevate boiling points due to stronger intermolecular forces. Methoxyisopropylamine (98°C) has a lower boiling point than isopropylamine derivatives with aromatic substituents (e.g., 1-(2-methoxyphenyl)propan-2-amine), which may exceed 250°C due to aromatic stabilization . Polarity: The amine group enhances water solubility, while bulky alkoxy groups reduce it.

This property is exploited in the synthesis of herbicides and pharmaceuticals . Aromatic vs. Aliphatic Substituents: Phenyl-substituted analogs (e.g., 1-(2-methoxyphenyl)propan-2-amine) exhibit distinct electronic effects due to conjugation between the aromatic ring and amine, altering redox behavior and biological activity .

Applications :

  • Agrochemicals : Methoxyisopropylamine derivatives are precursors to dimethenamid, a chloroacetamide herbicide .
  • Pharmaceuticals : Ethoxypropan-2-amine hydrochloride is used in antiarrhythmic drugs (e.g., mexiletine) , while phenyl-substituted variants show psychoactive properties .

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